molecular formula C14H11IO3 B14564353 3-(Benzyloxy)-2-iodobenzoic acid CAS No. 61535-25-9

3-(Benzyloxy)-2-iodobenzoic acid

Cat. No.: B14564353
CAS No.: 61535-25-9
M. Wt: 354.14 g/mol
InChI Key: AZDQILWRMNRHGX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-iodobenzoic acid is an organic compound with the molecular formula C14H11IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a benzyloxy group and the hydrogen atom at the 2-position is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-iodobenzoic acid typically involves the iodination of 3-(Benzyloxy)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-iodobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Benzyloxy)-2-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-iodobenzoic acid depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2-iodobenzoic acid is unique due to the presence of both the benzyloxy and iodine substituents, which confer distinct chemical properties. The benzyloxy group increases its solubility in organic solvents, while the iodine atom enhances its reactivity in substitution reactions .

Properties

CAS No.

61535-25-9

Molecular Formula

C14H11IO3

Molecular Weight

354.14 g/mol

IUPAC Name

2-iodo-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H11IO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

AZDQILWRMNRHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)O

Origin of Product

United States

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